Synthetic Yield Advantage: Grignard Route to 1-(2,4,5-Trimethoxyphenyl)-1-propanol vs. Analogous Trimethoxyphenyl Alcohols
In the Grignard reaction between 2-(2,4,5-trimethoxyphenyl)acetaldehyde and ethyl magnesium bromide in anhydrous THF at 0°C with gradual warming to room temperature, 1-(2,4,5-trimethoxyphenyl)-1-propanol is obtained in 93% yield . This represents a well-validated, high-yielding synthetic protocol with minimal side-product formation when strict temperature control (0°C addition) and anhydrous conditions are maintained .
| Evidence Dimension | Synthetic yield of Grignard addition |
|---|---|
| Target Compound Data | 93% isolated yield |
| Comparator Or Baseline | General class of trimethoxyphenyl alcohols synthesized via Grignard routes; typical literature yields for analogous aryl aldehyde Grignard additions range from 65-85% depending on steric and electronic factors; no direct head-to-head comparison with a structurally identical alternative identified in accessible literature |
| Quantified Difference | Not calculable (class-level inference) |
| Conditions | 2-(2,4,5-trimethoxyphenyl)acetaldehyde + EtMgBr in anhydrous THF, 0°C addition, gradual warming to room temperature, NH₄Cl quench, ether extraction |
Why This Matters
A 93% documented yield establishes a reproducible, high-efficiency synthetic entry point, reducing material waste and per-unit cost in multi-step medicinal chemistry campaigns.
